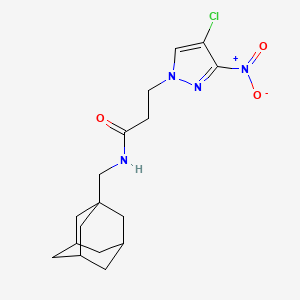![molecular formula C21H20IN5O2 B10941769 1-ethyl-4-{(1E,3E)-3-(4-iodophenyl)-3-[2-(4-nitrophenyl)hydrazinylidene]prop-1-en-1-yl}-3-methyl-1H-pyrazole](/img/structure/B10941769.png)
1-ethyl-4-{(1E,3E)-3-(4-iodophenyl)-3-[2-(4-nitrophenyl)hydrazinylidene]prop-1-en-1-yl}-3-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE 1-(4-NITROPHENYL)HYDRAZONE is a complex organic compound that features a pyrazole ring, an iodophenyl group, and a nitrophenyl hydrazone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE 1-(4-NITROPHENYL)HYDRAZONE typically involves multi-step organic reactions. One common method includes the condensation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 4-iodobenzaldehyde to form the intermediate (E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(4-iodophenyl)-2-propen-1-one. This intermediate is then reacted with 4-nitrophenylhydrazine under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE 1-(4-NITROPHENYL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the iodophenyl group can yield various substituted derivatives.
Aplicaciones Científicas De Investigación
(E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE 1-(4-NITROPHENYL)HYDRAZONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of (E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE 1-(4-NITROPHENYL)HYDRAZONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-BROMOPHENYL)-2-PROPEN-1-ONE 1-(4-NITROPHENYL)HYDRAZONE
- (E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-CHLOROPHENYL)-2-PROPEN-1-ONE 1-(4-NITROPHENYL)HYDRAZONE
Uniqueness
The presence of the iodophenyl group in (E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE 1-(4-NITROPHENYL)HYDRAZONE makes it unique compared to its bromine or chlorine analogs. This iodine atom can participate in specific interactions and reactions that are not possible with other halogens, potentially leading to unique properties and applications.
Propiedades
Fórmula molecular |
C21H20IN5O2 |
|---|---|
Peso molecular |
501.3 g/mol |
Nombre IUPAC |
N-[(E)-[(E)-3-(1-ethyl-3-methylpyrazol-4-yl)-1-(4-iodophenyl)prop-2-enylidene]amino]-4-nitroaniline |
InChI |
InChI=1S/C21H20IN5O2/c1-3-26-14-17(15(2)25-26)6-13-21(16-4-7-18(22)8-5-16)24-23-19-9-11-20(12-10-19)27(28)29/h4-14,23H,3H2,1-2H3/b13-6+,24-21+ |
Clave InChI |
WOZMAICQZMWJNH-BWAUVZRDSA-N |
SMILES isomérico |
CCN1C=C(C(=N1)C)/C=C/C(=N\NC2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=C(C=C3)I |
SMILES canónico |
CCN1C=C(C(=N1)C)C=CC(=NNC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B10941686.png)
![(7Z)-3-(difluoromethyl)-7-[(5-methylthiophen-2-yl)methylidene]-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10941697.png)
![methyl 5-({4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenoxy}methyl)furan-2-carboxylate](/img/structure/B10941708.png)
![4-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}benzoic acid](/img/structure/B10941715.png)

![7-[({5-[(4-Fluorophenoxy)methyl]furan-2-yl}carbonyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10941735.png)
![4-(3-methoxyphenyl)-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10941744.png)
![Methyl 9-methyl-2-{5-[(2-nitrophenoxy)methyl]-2-furyl}thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate](/img/structure/B10941754.png)
![6-(4-methoxyphenyl)-1-methyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941765.png)
![N-[4-(1',3'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)phenyl]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10941767.png)
![4-[(E)-(2-{[5-(4-fluorophenyl)-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B10941772.png)

![2-[2-(Difluoromethoxy)phenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10941776.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10941783.png)
